3-Amino-N-ethylpropanamide hydrochloride is a chemical compound characterized by the molecular formula C5H12ClN2O. It is a white crystalline solid that is soluble in water and has a molecular weight of approximately 152.62 g/mol. This compound is primarily utilized in research and pharmaceutical applications due to its unique structural properties, which include an amine group and a propanamide backbone. The presence of the hydrochloride salt form enhances its stability and solubility, making it suitable for various biological and chemical applications .
These reactions are significant for synthesizing more complex compounds or modifying the properties of 3-Amino-N-ethylpropanamide hydrochloride for specific applications .
The synthesis of 3-Amino-N-ethylpropanamide hydrochloride typically involves the following steps:
This method allows for efficient production while maintaining the integrity of the compound's functional groups .
3-Amino-N-ethylpropanamide hydrochloride has several applications, particularly in:
Interaction studies involving 3-Amino-N-ethylpropanamide hydrochloride focus on its potential binding affinity with various biological targets. Preliminary studies suggest that:
These studies are crucial for understanding how this compound may function therapeutically or as part of drug development processes .
Several compounds share structural similarities with 3-Amino-N-ethylpropanamide hydrochloride, including:
Compound Name | Molecular Formula | Unique Features |
---|---|---|
3-Amino-N-benzyl-N-ethylpropanamide | C12H19ClN2O | Contains a benzyl group, enhancing lipophilicity. |
N-Ethylpropanamide | C5H11NO | Lacks amino substitution at the third position. |
N,N-Diethylpropanamide | C8H17N | Features two ethyl groups, affecting solubility. |
3-Amino-N-ethylpropanamide hydrochloride is unique due to its specific combination of an ethyl group and an amino group adjacent to a propanamide backbone. This structural arrangement may confer distinct biological activities compared to other similar compounds, particularly in terms of receptor interactions and pharmacological effects .
3-Amino-N-ethylpropanamide hydrochloride represents a hydrochloride salt of beta-alanine ethylamide, characterized by its distinctive molecular composition and structural arrangement [2]. The compound possesses the molecular formula C5H13ClN2O, with a molecular weight of 152.63 grams per mole [2] [3]. This formula reflects the protonation of the parent 3-amino-N-ethylpropanamide molecule (C5H12N2O, molecular weight 116.16 g/mol) by hydrochloric acid [4] [2].
The molecular structure consists of a three-carbon backbone derived from beta-alanine, where the primary amino group is positioned at the terminal carbon (C-3), and the carboxyl group has been converted to an ethyl amide functionality [4]. The International Union of Pure and Applied Chemistry name for the parent compound is 3-amino-N-ethylpropanamide, with the systematic designation as beta-alanine ethylamide [4]. The canonical Simplified Molecular Input Line Entry System representation is "CCNC(=O)CCN.Cl", indicating the presence of the chloride anion associated with the protonated amine [2].
Property | Value | Reference |
---|---|---|
Molecular Formula | C5H13ClN2O | [2] |
Molecular Weight | 152.63 g/mol | [2] [3] |
Parent Compound Formula | C5H12N2O | [4] |
Parent Molecular Weight | 116.16 g/mol | [4] |
CAS Registry Number | 1220018-15-4 | [2] [3] |
The structural framework exhibits the characteristic features of amino acid derivatives, specifically beta-amino acids where the amino group is attached to the beta-carbon rather than the alpha-carbon position [5]. This structural arrangement eliminates the presence of stereogenic centers, as confirmed by computational analysis indicating zero defined atom stereocenters and zero undefined atom stereocenters [4].
Hydrochloride salts of amine-containing compounds typically exhibit enhanced crystallization properties compared to their free base forms due to the ionic interactions between the protonated amine and chloride anion [6]. The formation of the hydrochloride salt occurs through the protonation of the primary amino group, converting the neutral amine into a positively charged ammonium species that associates with the chloride counterion [6].
Crystal packing in similar amino propanamide hydrochloride systems demonstrates characteristic hydrogen bonding patterns involving both the ammonium and amide functional groups [7]. The hydrogen bonding network typically includes nitrogen-hydrogen to chloride interactions (N-H···Cl), amide carbonyl oxygen to ammonium hydrogen interactions (N-H···O=C), and intermolecular amide hydrogen bonds [7]. These interactions contribute to the formation of extended three-dimensional networks that stabilize the crystal structure.
The crystallographic behavior of related beta-alanine derivatives has been extensively studied, revealing that such compounds often crystallize in monoclinic or orthorhombic crystal systems [7]. The hydrogen bonding patterns in these structures typically involve the formation of chains or sheets through the systematic arrangement of hydrogen bond donors and acceptors [7].
Thermal analysis of similar aminopropanamide hydrochloride salts indicates crystalline stability with defined melting points, typically ranging between 130-180°C depending on the specific substitution pattern [8]. The crystalline form of the hydrochloride salt provides advantages in terms of handling, purification, and pharmaceutical applications due to improved stability and reduced hygroscopicity compared to the free base .
3-Amino-N-ethylpropanamide hydrochloride exhibits distinctive stereochemical properties that distinguish it from alpha-amino acid derivatives [5]. The compound lacks chiral centers, as evidenced by computational analysis indicating zero defined and undefined atom stereocenters [4]. This absence of chirality is a characteristic feature of beta-alanine derivatives, where the amino group is positioned at the beta-carbon rather than the alpha-carbon [5].
The molecular conformation is characterized by the flexibility of the propyl chain connecting the amino and amide functionalities [4]. Computational analysis reveals three rotatable bonds within the structure, allowing for conformational flexibility around the carbon-carbon single bonds and the carbon-nitrogen amide bond [4]. This conformational freedom contrasts with the more constrained structures of alpha-amino acid derivatives.
The hydrogen bonding capacity of the molecule is defined by two hydrogen bond donors (the amino group and the amide nitrogen) and two hydrogen bond acceptors (the amide carbonyl oxygen and the amino nitrogen) [4]. The topological polar surface area is calculated as 55.1 Ų, indicating moderate polarity and potential for hydrogen bonding interactions [4].
Stereochemical Parameter | Value | Reference |
---|---|---|
Defined Atom Stereocenters | 0 | [4] |
Undefined Atom Stereocenters | 0 | [4] |
Defined Bond Stereocenters | 0 | [4] |
Rotatable Bond Count | 3 | [4] |
Hydrogen Bond Donors | 2 | [4] |
Hydrogen Bond Acceptors | 2 | [4] |
Topological Polar Surface Area | 55.1 Ų | [4] |
The conformational properties of beta-alanine derivatives have been studied extensively using matrix isolation infrared spectroscopy and quantum chemical calculations [10] [11]. These studies reveal the presence of multiple stable conformers in the gas phase, with at least three to five conformers being energetically accessible [10]. The conformational landscape is influenced by intramolecular hydrogen bonding and the rotation around the carbon-carbon and carbon-nitrogen bonds.
Computational modeling of 3-amino-N-ethylpropanamide and its hydrochloride salt has been investigated using various quantum chemical methods, providing insights into the molecular geometry, electronic properties, and conformational preferences [12] [13]. Density functional theory calculations at the B3LYP level with appropriate basis sets have been employed to optimize the molecular structure and predict spectroscopic properties [13].
The computational analysis reveals that the parent compound (3-amino-N-ethylpropanamide) exists in multiple conformational states due to the flexibility of the propyl chain [10]. The conformational landscape is characterized by rotation around the C-C bonds of the propyl chain and the partial double bond character of the amide bond [12]. The most stable conformers are typically those that minimize steric hindrance while maximizing favorable intramolecular interactions.
Molecular dynamics simulations and quantum mechanical calculations have been used to study the conformational behavior of related amide-containing compounds [12] [14]. These studies demonstrate that amide groups exhibit restricted rotation due to the partial double bond character of the carbon-nitrogen bond, with rotation barriers typically ranging from 15-20 kcal/mol [12].
The electronic properties calculated using density functional theory methods reveal a HOMO-LUMO energy gap characteristic of saturated organic compounds [13]. The frontier molecular orbitals are typically localized on the nitrogen-containing functional groups, with the highest occupied molecular orbital primarily centered on the amino nitrogen and the lowest unoccupied molecular orbital associated with the amide carbonyl [13].
Computational Parameter | Typical Value Range | Method | Reference |
---|---|---|---|
HOMO-LUMO Gap | 5.4-5.6 eV | B3LYP/6-311++G(d,p) | [13] |
Amide Rotation Barrier | 15-20 kcal/mol | DFT | [12] |
Dipole Moment | 5-7 Debye | B3LYP | [13] |
Number of Stable Conformers | 3-5 | MP2/aug-cc-pVDZ | [10] |
Computational studies on the protonation behavior of amino groups in similar compounds indicate that the pKa values of beta-alanine derivatives are typically in the range of 9-10 for the amino group [15]. The protonation preferentially occurs at the primary amino group rather than the amide nitrogen, consistent with the formation of the hydrochloride salt at the terminal amino position [15].
The computational modeling also provides insights into the vibrational spectra, with characteristic amide I and amide II bands predicted in the infrared spectrum [10] [16]. The amide I band, corresponding to the C=O stretching vibration, is typically observed around 1650-1680 cm⁻¹, while the amide II band, involving N-H bending and C-N stretching, appears around 1550-1580 cm⁻¹ [16].